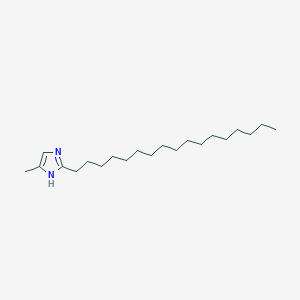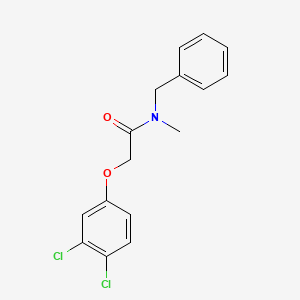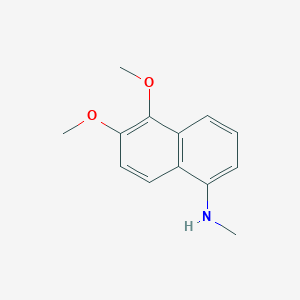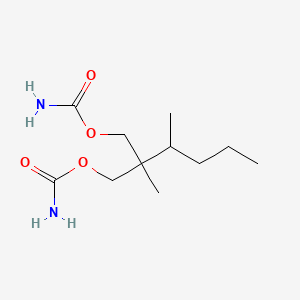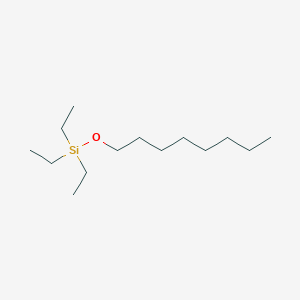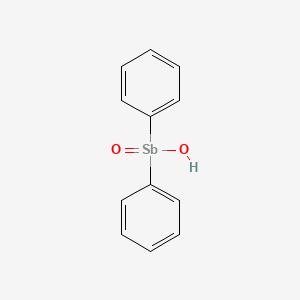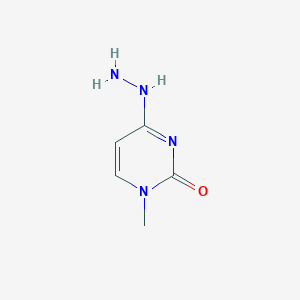![molecular formula C9H7N5O3 B14699375 2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide CAS No. 22184-32-3](/img/structure/B14699375.png)
2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide is a chemical compound with the molecular formula C9H7N5O3 It is known for its unique structure, which includes a cyano group, a nitrophenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide typically involves the reaction of cyanoacetamide with 4-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Scientific Research Applications
2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the nitrophenyl group.
4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the cyanoacetamide moiety.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]acetamide: A structurally similar compound with a methyl group instead of a nitro group.
Uniqueness
2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide is unique due to the presence of both the cyano and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22184-32-3 |
|---|---|
Molecular Formula |
C9H7N5O3 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-amino-N-(4-nitroanilino)-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O3/c10-5-8(9(11)15)13-12-6-1-3-7(4-2-6)14(16)17/h1-4,12H,(H2,11,15) |
InChI Key |
DTEXSNUJRLISOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,5,5-Pentachloro-3-(2,2-dichlorocyclopropyl)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14699294.png)

![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)


